Propionyl erythromycin mercaptosuccinate
Overview
Description
Propionyl erythromycin mercaptosuccinate is a derivative of erythromycin, a macrolide antibiotic. This compound combines the properties of erythromycin with those of mercaptosuccinic acid, enhancing its stability and bioavailability. It is primarily used in medical applications due to its antimicrobial properties.
Scientific Research Applications
Propionyl erythromycin mercaptosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and thiol chemistry.
Biology: It serves as a tool to investigate the mechanisms of antibiotic resistance and the role of thiol groups in biological systems.
Medicine: It is used in the development of new antimicrobial agents and in the study of drug delivery systems.
Industry: It finds applications in the formulation of pharmaceutical products and in the synthesis of other bioactive compounds
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionyl erythromycin mercaptosuccinate involves the esterification of erythromycin with propionic acid and mercaptosuccinic acid. The reaction typically employs dicyclohexylcarbodiimide (DCC) as a coupling agent under basic conditions . The process is carried out in an inert atmosphere to prevent oxidation of the thiol group in mercaptosuccinic acid.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Propionyl erythromycin mercaptosuccinate undergoes various chemical reactions, including:
Oxidation: The thiol group in mercaptosuccinic acid can be oxidized to form disulfides.
Reduction: The ester bonds can be reduced to yield the parent alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include disulfides from oxidation, alcohols from reduction, and substituted esters from nucleophilic substitution .
Mechanism of Action
Propionyl erythromycin mercaptosuccinate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, preventing the elongation of the peptide chain. This action disrupts bacterial growth and replication . The mercaptosuccinate moiety enhances the stability and bioavailability of the compound, making it more effective in clinical applications .
Comparison with Similar Compounds
Similar Compounds
Erythromycin: The parent compound, used widely as an antibiotic.
Oleandomycin: Another macrolide antibiotic with a similar mechanism of action.
Spiramycin: A macrolide antibiotic with a longer half-life and different pharmacokinetic properties.
Uniqueness
Propionyl erythromycin mercaptosuccinate is unique due to the presence of the mercaptosuccinate moiety, which enhances its stability and bioavailability compared to other macrolides. This modification allows for better therapeutic outcomes and reduced resistance development .
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;propanoic acid;2-sulfanylbutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13.C4H6O4S.C3H6O2/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;5-3(6)1-2(9)4(7)8;1-2-3(4)5/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2,9H,1H2,(H,5,6)(H,7,8);2H2,1H3,(H,4,5)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKRRHRHFZPQSJ-INORWZNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCC(=O)O.C(C(C(=O)O)S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCC(=O)O.C(C(C(=O)O)S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H79NO19S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124399-51-5 | |
Record name | Propionyl erythromycin mercaptosuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124399515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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